(4E)-4-{[(2-chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the 2-chlorobenzyl group: This step involves the N-benzylation of the pyrazolone core using 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Final condensation reaction: The final step involves the condensation of the intermediate with 4-nitrobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorobenzyl group could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the 4-nitrophenyl group in 4-{(E)-1-[(2-Chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique for specific applications.
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15ClN4O3/c1-12-16(11-20-10-13-4-2-3-5-17(13)19)18(24)22(21-12)14-6-8-15(9-7-14)23(25)26/h2-9,11,21H,10H2,1H3 |
InChI Key |
OTZBYGPIMIIJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.